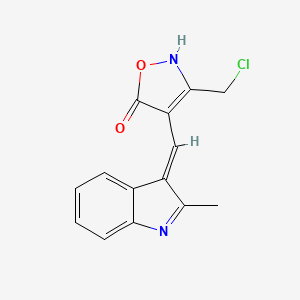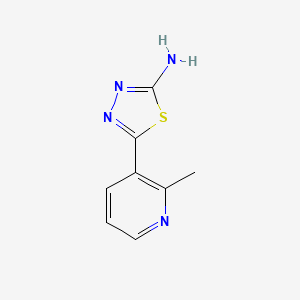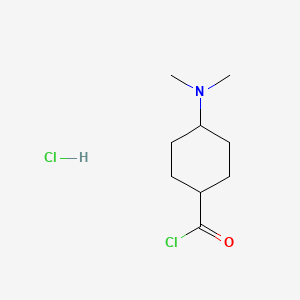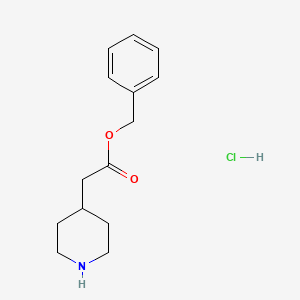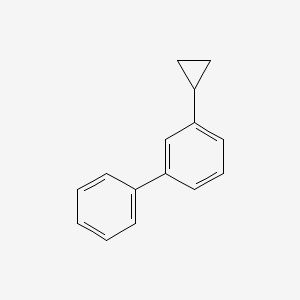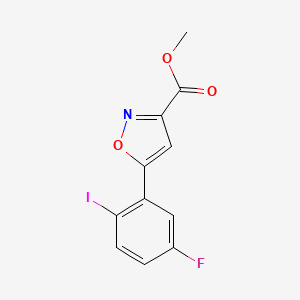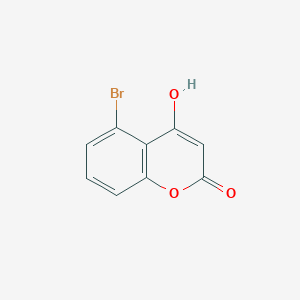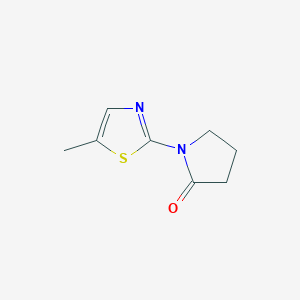
Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride is a chemical compound with the molecular formula C9H10FNO3·HCl This compound is known for its unique structural features, which include a fluorine atom and a hydroxyl group attached to a phenyl ring, as well as an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxybenzaldehyde and methyl glycinate.
Condensation Reaction: The aldehyde group of 5-fluoro-2-hydroxybenzaldehyde reacts with the amino group of methyl glycinate in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Esterification: The amine is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the final product, Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 5-fluoro-2-hydroxybenzaldehyde or 5-fluoro-2-hydroxyacetophenone.
Reduction: Formation of Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)ethanol.
Substitution: Formation of derivatives with substituted functional groups at the fluorine position.
Scientific Research Applications
Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and hydroxyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Amino-2-(2-hydroxyphenyl)acetate Hydrochloride
- Methyl 2-Amino-2-(4-hydroxyphenyl)acetate Hydrochloride
Uniqueness
Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride is unique due to the presence of the fluorine atom at the 5-position of the phenyl ring. This structural feature imparts distinct chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C9H11ClFNO3 |
|---|---|
Molecular Weight |
235.64 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H10FNO3.ClH/c1-14-9(13)8(11)6-4-5(10)2-3-7(6)12;/h2-4,8,12H,11H2,1H3;1H |
InChI Key |
KZTDCUJSCXIPMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)F)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


